molecular formula C18H16BrN3O B4767843 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol

2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol

Cat. No. B4767843
M. Wt: 370.2 g/mol
InChI Key: GMOOTOJBTNVUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol, also known as BPEE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEE is a member of the pyrimidine family and is used as a chemical probe to study various biological processes.

Mechanism of Action

2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol exerts its biological effects by binding to specific targets within cells and altering their activity. The exact mechanism of action of 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol is not fully understood, but it is thought to inhibit the activity of kinases and other enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the inhibition of angiogenesis. 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol has also been shown to reduce the production of inflammatory cytokines and to enhance the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol in lab experiments is its specificity for certain biological targets, which allows for precise manipulation of cellular processes. However, 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol is relatively new and has not been extensively studied, which limits its potential applications. Additionally, the synthesis of 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol. One area of interest is the development of 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol and to identify additional biological targets for the compound. Finally, the synthesis of 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol could be optimized to improve its yield and availability for research purposes.

Scientific Research Applications

2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol has been used as a chemical probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol has been shown to inhibit the activity of several kinases, including PAK1, which is involved in cell proliferation and migration. Additionally, 2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol has been used to study the role of the mTOR signaling pathway in cancer cells and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-15-8-6-14(7-9-15)18-21-16(13-4-2-1-3-5-13)12-17(22-18)20-10-11-23/h1-9,12,23H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOTOJBTNVUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Bromophenyl)-6-phenylpyrimidin-4-yl]amino}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.